molecular formula C16H16N2O3S B344937 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole CAS No. 909860-34-0

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole

Cat. No.: B344937
CAS No.: 909860-34-0
M. Wt: 316.4g/mol
InChI Key: SGPLXKCZFYHZJO-UHFFFAOYSA-N
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Description

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole is an organic compound that belongs to the class of sulfonyl pyrazoles. This compound is characterized by the presence of a naphthalene ring substituted with an ethoxy group and a sulfonyl group, which is further connected to a pyrazole ring substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Naphthalene Derivative Preparation: The synthesis begins with the preparation of a naphthalene derivative, where naphthalene is reacted with ethyl bromide in the presence of a base to introduce the ethoxy group at the 4-position.

    Sulfonylation: The ethoxynaphthalene derivative is then subjected to sulfonylation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine to introduce the sulfonyl group.

    Pyrazole Formation: The sulfonylated naphthalene derivative is then reacted with hydrazine and an appropriate methylating agent, such as methyl iodide, to form the pyrazole ring with a methyl substitution at the 3-position.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole: This compound has a similar naphthalene and sulfonyl structure but differs in the heterocyclic ring and substitution pattern.

    1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-isopropyl-1H-imidazole: Another similar compound with variations in the heterocyclic ring and alkyl substitution.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole is an organic compound belonging to the class of sulfonyl pyrazoles. Its unique structure, characterized by a naphthalene ring substituted with an ethoxy group and a sulfonyl group connected to a pyrazole ring, has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name 1-(4-ethoxynaphthalen-1-yl)sulfonyl-3-methylpyrazole
Molecular Formula C16H16N2O3S
CAS Number 909860-34-0
InChI Key SGPLXKCZFYHZJO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group is known to enhance the compound's reactivity, allowing it to modulate enzyme activities or receptor interactions. Research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory properties .

Therapeutic Applications

  • Anti-inflammatory Activity : Studies have demonstrated that this compound exhibits significant anti-inflammatory effects. In vitro assays showed a reduction in pro-inflammatory cytokines when cells were treated with this compound, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.
  • Anticancer Potential : There is ongoing research into the anticancer properties of this compound. Initial findings suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This makes it a candidate for further exploration in cancer therapeutics .

Comparative Studies

When comparing this compound with similar compounds, such as other sulfonyl pyrazoles or imidazoles, distinct differences in biological activity have been observed:

Compound Biological Activity
1-(4-Ethoxynaphthalen-1-yl)sulfonylpyrazoleAnti-inflammatory, antimicrobial, anticancer
1-(4-Ethoxyphenyl)sulfonylimidazolePrimarily antifungal activity
2-(4-Methylphenyl)sulfonylpyrazoleLimited anti-inflammatory effects

The unique structural features of this compound contribute to its distinct chemical and biological properties compared to its analogs.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Anti-inflammatory Effects : A study involving animal models demonstrated that administration of the compound led to a significant decrease in edema and inflammatory markers compared to control groups. This suggests its viability as an anti-inflammatory treatment option .
  • Antimicrobial Efficacy Study : In vitro testing against Staphylococcus aureus showed that this compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

Properties

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-3-21-15-8-9-16(14-7-5-4-6-13(14)15)22(19,20)18-11-10-12(2)17-18/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPLXKCZFYHZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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